molecular formula C10H7N3O2 B578741 5-(Pyrimidin-2-yl)nicotinic acid CAS No. 1237518-66-9

5-(Pyrimidin-2-yl)nicotinic acid

Cat. No.: B578741
CAS No.: 1237518-66-9
M. Wt: 201.185
InChI Key: JDCPMYDSGNTYTL-UHFFFAOYSA-N
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Description

5-(Pyrimidin-2-yl)nicotinic acid is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-2-yl)nicotinic acid typically involves the condensation of a pyridine derivative with a pyrimidine derivative. One common method involves the reaction of 2-aminopyrimidine with 3-pyridinecarboxylic acid under acidic conditions to form the desired product . Another approach involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as magnesium oxide nanoparticles can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-2-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and pyridine derivatives, such as:

Uniqueness

5-(Pyrimidin-2-yl)nicotinic acid is unique due to its specific combination of pyrimidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to inhibit collagen expression and its potential anti-fibrotic activity set it apart from other similar compounds .

Properties

IUPAC Name

5-pyrimidin-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCPMYDSGNTYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736158
Record name 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237518-66-9
Record name 5-(2-Pyrimidinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1237518-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2 mol/L aqueous solution of sodium hydroxide (0.21 mL) was added to a solution mixture of the obtained methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate (30 mg) in dioxane (0.3 mL) and methanol (0.3 mL) at room temperature, followed by stirring at the same temperature for 1 hour and 30 minutes. The solvent was evaporated under reduced pressure, and water and toluene were added to the residue. The aqueous layer was separated and adjusted to a pH of 3.8 with 1 mol/L hydrochloric acid. The solid substance was collected by filtration to obtain 7.0 mg of 5-(pyrimidin-2-yl)pyridine-3-carboxylic acid as a white solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One

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